2-Amino-4-chloro-6-iodobenzothiazole
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Overview
Description
2-Amino-4-chloro-6-iodobenzothiazole is a heterocyclic compound with the molecular formula C₇H₄ClIN₂S and a molecular weight of 310.54 g/mol . This compound is known for its unique structure, which includes an amino group, a chlorine atom, and an iodine atom attached to a benzothiazole ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-iodobenzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzothiazole.
Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while iodination can be carried out using iodine (I₂) and an oxidizing agent such as potassium iodate (KIO₃).
Reaction Conditions: The reactions are usually conducted under controlled conditions, including specific temperatures and solvents, to ensure the selective introduction of halogen atoms at the desired positions on the benzothiazole ring.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-iodobenzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzothiazole ring.
Scientific Research Applications
2-Amino-4-chloro-6-iodobenzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in biochemical assays and as a probe in molecular biology research.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-iodobenzothiazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the halogen substituents, making it less reactive in certain chemical reactions.
2-Amino-4-chlorobenzothiazole: Contains only a chlorine atom, making it less versatile in halogen bonding interactions.
2-Amino-6-iodobenzothiazole: Contains only an iodine atom, affecting its reactivity and interaction with biological molecules.
Uniqueness
2-Amino-4-chloro-6-iodobenzothiazole is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in chemical and biological applications. The combination of these halogens allows for a broader range of interactions and reactions compared to similar compounds.
Properties
Molecular Formula |
C7H4ClIN2S |
---|---|
Molecular Weight |
310.54 g/mol |
IUPAC Name |
4-chloro-6-iodo-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H4ClIN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) |
InChI Key |
ILOMUEXHDHLIIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Cl)I |
Origin of Product |
United States |
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